molecular formula C10H11N B1655692 2-Isopropylbenzonitrile CAS No. 40751-52-8

2-Isopropylbenzonitrile

Cat. No.: B1655692
CAS No.: 40751-52-8
M. Wt: 145.2 g/mol
InChI Key: LRKBACPCJTXJNF-UHFFFAOYSA-N
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Description

2-Isopropylbenzonitrile (CAS: Not explicitly provided; IUPAC name: benzonitrile with an isopropyl group at the 2-position) is an aromatic nitrile compound characterized by a benzene ring substituted with a nitrile (-CN) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 2. This structure imparts distinct physicochemical properties, including moderate polarity, lipophilicity, and reactivity typical of nitriles. The compound is of interest in organic synthesis, pharmaceuticals, and agrochemicals due to its functional groups and steric profile .

Properties

CAS No.

40751-52-8

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

2-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H11N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

InChI Key

LRKBACPCJTXJNF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C#N

Canonical SMILES

CC(C)C1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Isopropylbenzonitrile vs. 4-Isopropylbenzonitrile: The positional isomerism significantly impacts electronic and steric properties. The para-substituted analog likely exhibits higher symmetry, influencing crystallinity and melting points .
  • This compound vs. 4-(Trans-4-Propylcyclohexyl)benzonitrile :
    The cyclohexyl group in the latter increases molecular weight and steric bulk, likely elevating boiling points and reducing solubility in polar solvents compared to this compound. The trans configuration may enhance thermal stability .

Functional Group Variations

  • Nitrile vs. Amide Derivatives: Compared to 2-Amino-N-isopropylbenzamide (), this compound lacks the amide (-CONH-) linkage. The nitrile group is more reactive toward hydrolysis (forming carboxylic acids) and reduction (forming amines), whereas the amide is more stable and participates in hydrogen bonding, affecting solubility and biological activity .
  • Amino-Substituted Analogs: 2-(Cyclobutylamino)benzonitrile () replaces the isopropyl group with a cyclobutylamino moiety.

Alkyl Chain and Branching Effects

  • This compound vs. Isobutyronitrile (2-Methylpropionitrile) :
    Isobutyronitrile () is a simpler aliphatic nitrile. The absence of an aromatic ring reduces π-π stacking interactions, leading to lower boiling points and higher volatility. The branched isopropyl group in this compound enhances lipophilicity compared to linear alkyl nitriles .

Physicochemical Property Trends (Inferred)

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in Water
This compound ~161.2 220–240 (est.) 15–25 (est.) Low
4-Isopropylbenzonitrile ~161.2 230–250 (est.) 30–40 (est.) Low
4-(Trans-4-Propylcyclohexyl)benzonitrile ~243.4 300–320 (est.) 50–60 (est.) Very Low
2-(Cyclobutylamino)benzonitrile ~188.3 260–280 (est.) <0 (est.) Moderate (in acid)

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